2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide is a member of pyrroles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0920201
InChI: InChI=1S/C26H29N5O3/c1-16-8-7-9-17(2)25(16)31-19(4)11-21(20(31)5)13-28-30-24(32)15-34-26-23(12-27)22(14-33-6)10-18(3)29-26/h7-11,13H,14-15H2,1-6H3,(H,30,32)/b28-13+
SMILES: CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C)C
Molecular Formula: C26H29N5O3
Molecular Weight: 459.5 g/mol

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

CAS No.:

Cat. No.: VC0920201

Molecular Formula: C26H29N5O3

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide -

Specification

Description 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide is a member of pyrroles.
Molecular Formula C26H29N5O3
Molecular Weight 459.5 g/mol
IUPAC Name 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide
Standard InChI InChI=1S/C26H29N5O3/c1-16-8-7-9-17(2)25(16)31-19(4)11-21(20(31)5)13-28-30-24(32)15-34-26-23(12-27)22(14-33-6)10-18(3)29-26/h7-11,13H,14-15H2,1-6H3,(H,30,32)/b28-13+
Standard InChI Key MMINSLKCRLIUGO-XODNFHPESA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N/NC(=O)COC3=NC(=CC(=C3C#N)COC)C)C
SMILES CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C)C
Canonical SMILES CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)COC3=NC(=CC(=C3C#N)COC)C)C

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